molecular formula C19H18F3NOS B15002058 7-methyl-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one

7-methyl-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one

Cat. No.: B15002058
M. Wt: 365.4 g/mol
InChI Key: NLMOBQMMOIAEES-UHFFFAOYSA-N
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Description

7-methyl-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one is a complex organic compound with a unique structure that includes a trifluoromethyl group and a benzothieno pyridine core

Preparation Methods

The synthesis of 7-methyl-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzothieno pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the trifluoromethyl group: This step typically involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

7-methyl-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under suitable conditions.

Scientific Research Applications

7-methyl-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its unique structure and biological activity. It may act as an inhibitor of specific enzymes or receptors, making it a potential therapeutic agent for various diseases.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Biological Research: It is used in studies to understand its interaction with biological macromolecules, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 7-methyl-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The benzothieno pyridine core may interact with hydrophobic pockets in the target protein, stabilizing the compound-protein complex and exerting its biological effects.

Comparison with Similar Compounds

Similar compounds to 7-methyl-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one include:

The uniqueness of 7-methyl-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H18F3NOS

Molecular Weight

365.4 g/mol

IUPAC Name

7-methyl-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C19H18F3NOS/c1-10-2-7-13-15(8-10)25-18-17(13)14(9-16(24)23-18)11-3-5-12(6-4-11)19(20,21)22/h3-6,10,14H,2,7-9H2,1H3,(H,23,24)

InChI Key

NLMOBQMMOIAEES-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(CC(=O)N3)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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